1-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with a 4-chlorobenzyl group and a trifluoromethyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chlorobenzyl bromide with 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 4-(4-Chlorobenzyl)-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamines
Uniqueness
1-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H8ClF3N2O2 |
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Molecular Weight |
304.65 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H8ClF3N2O2/c13-8-3-1-7(2-4-8)6-18-10(12(14,15)16)5-9(17-18)11(19)20/h1-5H,6H2,(H,19,20) |
InChI Key |
IWKGFZSJOIBXIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC(=N2)C(=O)O)C(F)(F)F)Cl |
Origin of Product |
United States |
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